2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

Lipophilicity Membrane permeability Drug-like properties

Generic benzimidazole acetamide analogs fail to replicate the target binding profile of the 1,2,6-substituted pharmacophore, causing irreproducible screening results. This compound (CAS 1676070-00-0) is the structurally qualified FLAP modulator candidate matching US-8952177-B2 patent specifications. • Structurally defined 1,2,6-substitution: FLAP IC50 down to 0.05 μM in related chemotypes; TRPV1 antagonist profiling with 2-isopropyl steric contribution (MR ~15 cm³/mol) • CNS-favorable profile: tPSA ~76 Ų, clogP ~3.9-4.0, neutral at phys. pH • In stock: 10 mg, 50 mg, 100 mg & bulk custom synthesis available.

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
Cat. No. B12177716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H23N3O3/c1-12(2)20-22-15-7-6-14(11-16(15)23-20)21-19(24)10-13-5-8-17(25-3)18(9-13)26-4/h5-9,11-12H,10H2,1-4H3,(H,21,24)(H,22,23)
InChIKeyCNTYOMAWQOICQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide Physicochemical Profile


2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide (CAS 1676070-00-0, C20H23N3O3, MW 353.4 g/mol) is a synthetic small molecule belonging to the benzimidazole acetamide class. Its structure features a 1H-benzimidazole core substituted at the 2-position with an isopropyl group and linked at the 6-position via an acetamide bridge to a 3,4-dimethoxyphenyl moiety. The compound falls within the chemotype of 1,2,6-substituted benzimidazoles associated with 5-lipoxygenase-activating protein (FLAP) modulation [1]. Benzimidazole acetamides carrying electron-rich dimethoxyphenyl groups are also explored as ligands for cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) [2]. The combination of an isopropyl substituent on the benzimidazole ring and the 3,4-dimethoxyphenyl acetamide side chain distinguishes it from simpler N-benzimidazol-2-yl or 5-substituted analogs commonly available in screening libraries.

2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide Differentiation from Generic Analogs


Generic substitution within the benzimidazole acetamide class is unreliable because minor structural variations in the benzimidazole 2-substituent, the acetamide linkage position, and the phenyl ring methoxy pattern produce profound differences in target binding, lipophilicity, and selectivity. The 2-isopropyl group imparts a specific steric and electronic profile that influences the dihedral angle between the benzimidazole and dimethoxyphenyl planes; in related 2-(3,4-dimethoxyphenyl)-1H-benzimidazole crystals, this angle is 26.47° [1]. Changing the substituent from isopropyl to methyl (ΔlogP ~ –0.8 units) or to hydrogen (ΔlogP ~ –1.3 units) alters both passive membrane permeability and hydrophobic interactions within the binding pocket. Furthermore, regioisomeric attachment of the acetamide at the 5-position versus the 6-position of the benzimidazole ring places the dimethoxyphenyl pharmacophore at a different spatial orientation relative to the benzimidazole 2-substituent, a distinction that determines whether the compound matches the FLAP modulator pharmacophore defined in the 1,2,6-substitution patent series [2]. These cumulative differences mean that screening data obtained from a 2-methyl or 5-acetamide analog cannot be extrapolated to the 2-isopropyl-6-acetamide configuration without experimental validation.

2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide Quantitative Differentiation Evidence


Lipophilicity Advantage over 2-Unsubstituted Analog

The target compound contains a 2-isopropyl group that substantially elevates calculated lipophilicity compared to the 2-unsubstituted analog WAY-656238 (N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide). WAY-656238 has a measured or predicted ALogP of 2.67 . For the target compound, the isopropyl substituent contributes an additional ~1.3 logP units (estimated from the Hansch π constant for isopropyl, ~1.3), yielding a predicted clogP of approximately 3.9–4.0. This represents a >1.2 log unit increase, corresponding to roughly a 15-fold higher octanol–water partition coefficient. Higher lipophilicity correlates with enhanced passive membrane permeability and potentially improved oral absorption, a key consideration for in vivo pharmacological studies.

Lipophilicity Membrane permeability Drug-like properties

Steric Bulk vs Methyl Analog at 2-Position

The 2-isopropyl group of the target compound (molar refractivity contribution ~15.0 cm³/mol, Taft Es ~ –0.47) provides significantly greater steric bulk than the 2-methyl group (molar refractivity ~5.7 cm³/mol, Taft Es ~ 0.0) found in the comparator 2-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide [1]. This steric difference is pharmacologically relevant: in benzimidazole-based TRPV1 antagonists, the nature of the 2-substituent on the benzimidazole ring critically modulates antagonist potency, with bulkier alkyl groups generally shifting the functional profile from agonism toward antagonism [2]. The isopropyl group occupies a larger volume in the receptor binding pocket, potentially forming more extensive van der Waals contacts than a methyl group, which may translate into higher binding affinity or altered selectivity.

Steric parameters Structure–activity relationship Benzimidazole substitution

1,2,6-Substitution Pattern Alignment with FLAP Pharmacophore

The target compound bears the exact 1,2,6-substitution pattern defined in the FLAP modulator patent series (US-8952177-B2, US-9067917-B2, US-9089569-B2) [1]. In contrast, the commercially available analog WAY-656238 is a 1,2-substituted benzimidazole with the acetamide attached at the 2-position rather than the 6-position, placing it outside this pharmacophoric definition. Within the FLAP chemotype, the 6-position acetamide linkage is structurally critical; related FLAP inhibitors such as BRP-7 achieve IC50 values of 0.31 μM against 5-lipoxygenase-activating protein, and optimized C(5)- and C(6)-substituted derivatives reach IC50 values as low as 0.05 μM [2]. While no direct FLAP inhibition data are available for the target compound, its precise compliance with the 1,2,6-substitution pattern provides a structural basis for prioritizing it over 2-substituted or 5-substituted isomers in FLAP-targeted screening.

FLAP modulation Leukotriene biosynthesis Inflammation

Molecular Weight and tPSA vs Core Analog

The target compound (MW 353.4 g/mol) is 42 Da heavier than WAY-656238 (MW 311.3 g/mol) due to the isopropyl-for-hydrogen substitution . The target compound retains the same number of hydrogen bond donors (HBD = 2) and hydrogen bond acceptors (HBA = 4) as WAY-656238, resulting in a comparable topological polar surface area (tPSA ~76 Ų). However, the increased molecular weight combined with increased lipophilicity shifts the compound further along the logP–MW profile within Lipinski space. This places the compound closer to the optimal range for blood–brain barrier penetration (MW < 400, tPSA < 90 Ų) while maintaining a favorable tPSA for oral absorption.

Drug-likeness Physicochemical properties Oral bioavailability

Hydrogen Bond Profile vs 2-Pyridyl Analog

The target compound carries a 2-isopropyl group (electron-donating, inductive effect +0.04 σmeta) that minimally perturbs the pKa of the benzimidazole NH compared to the unsubstituted parent (predicted pKa ~11–12 for the benzimidazole NH). In contrast, the related analog 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide replaces the isopropyl group with a 4-pyridyl substituent, which introduces a basic nitrogen (pyridine pKa ~5.2) and an electron-withdrawing aromatic ring that acidifies the benzimidazole NH by approximately 1–2 pKa units . This difference in hydrogen bond acidity and the presence or absence of an additional basic center alter both the ionization state at physiological pH and the hydrogen-bonding pattern with target residues. The isopropyl-bearing target compound remains predominantly neutral at pH 7.4, whereas the 2-pyridyl analog exists partially protonated, which may affect off-target interactions and solubility.

Hydrogen bonding pKa prediction Receptor binding

2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide Application Scenarios


FLAP-Targeted Anti-Inflammatory Screening

The compound's strict adherence to the 1,2,6-trisubstituted benzimidazole pharmacophore defined in FLAP modulator patents (US-8952177-B2) makes it a structurally qualified candidate for primary screening against 5-lipoxygenase-activating protein. Unlike 2-substituted or 5-substituted analogs, only the 6-acetamide configuration places the dimethoxyphenyl moiety in the spatial orientation required by the FLAP-binding model. Structural relatives within this chemotype have produced FLAP inhibitors with IC50 values down to 0.05 μM [1]. The target compound should be evaluated in human leukocyte-based leukotriene B4 biosynthesis assays alongside the prototypical FLAP inhibitor BRP-7 (IC50 0.31 μM) to establish its potency baseline. The elevated lipophilicity of the target compound (clogP ~3.9–4.0) relative to earlier FLAP leads warrants attention to plasma protein binding and solubility in aqueous assay buffers.

TRPV1 Antagonist Screening and SAR Exploration

Within TRPV1 antagonist programs, the 2-alkyl substituent is a critical determinant of functional activity, as demonstrated by the SAR analysis of α-substituted acetamide derivatives [1]. The target compound's 2-isopropyl group provides steric bulk (MR ~15 cm³/mol) intermediate between the methyl and tert-butyl extremes, occupying a valuable position on the agonist–antagonist functional spectrum. It should be profiled in FLIPR-based calcium influx assays using human TRPV1-expressing CHOK1 cells, measuring inhibition of N-acetyldopamine-induced activity, with comparator compounds including the 2-methyl and 2-H analogs to establish the quantitative contribution of isopropyl steric bulk to antagonist potency.

Blood-Brain Barrier Penetration for CNS Pain

The target compound's physicochemical profile (MW 353.4, tPSA ~76 Ų, clogP ~3.9–4.0) falls within favorable ranges for CNS penetration. The combination of adequate lipophilicity for passive membrane crossing and a topological polar surface area below 90 Ų suggests potential for accessing central TRPV1 or CB1 targets implicated in pain processing. Researchers should prioritize this compound over the less lipophilic WAY-656238 (clogP 2.67) for parallel artificial membrane permeability assay (PAMPA-BBB) screening and subsequent in vivo brain penetration studies in rodent neuropathic pain models. The neutral charge state at physiological pH (benzimidazole NH pKa ~11–12) avoids the lysosomal trapping observed with basic amine-containing analogs.

CB1 Allosteric Modulator Probe Development

Benzimidazole derivatives bearing dimethoxyphenyl groups have demonstrated nanomolar affinity for the cannabinoid receptor type 1, with the most potent derivative in a recent series achieving a Ki of 1.2 nM [1]. The target compound's 6-acetamide linkage differentiates it from the 2-acetamide analogs predominantly studied, offering a novel vector for exploring allosteric binding sites on CB1. Procurement for CB1 radioligand displacement assays (using [³H]CP55,940) should include direct comparison with the published N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole series to determine whether the 6-substitution pattern retains or improves CB1 affinity. Cross-screening against CB2 is recommended to establish selectivity.

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